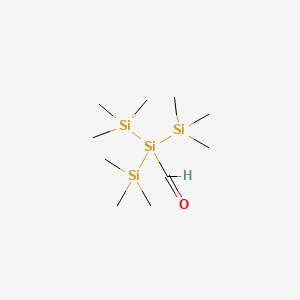
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde is an organosilicon compound known for its unique structural and chemical properties. This compound features a trisilane backbone with hexamethyl and trimethylsilyl groups, making it a valuable reagent in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde typically involves the reaction of trimethylsilyl chloride with silicon tetrachloride and lithium. The reaction proceeds as follows: [ 4 \text{Me}_3\text{SiCl} + \text{SiCl}_4 + 8 \text{Li} \rightarrow (\text{Me}_3\text{Si})_4\text{Si} + 8 \text{LiCl} ] This reaction yields tetrakis(trimethylsilyl)silane, which can be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated systems to ensure precision and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction may produce silanes or silanols.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and hydrosilylation processes.
Biology: Employed in the synthesis of biologically active molecules and as a protective group in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Wirkmechanismus
The mechanism by which 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde exerts its effects involves its ability to participate in radical reactions and form stable intermediates. The compound’s molecular targets include various organic and inorganic substrates, and its pathways involve the formation of silicon-centered radicals and subsequent reactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Trisilane, 2-bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-: This compound shares a similar trisilane backbone but features a bromo group instead of a carbaldehyde group.
Tetrakis(trimethylsilyl)silane: Another related compound with four trimethylsilyl groups attached to a central silicon atom.
Tris(trimethylsilyl)silanol: A compound with a hydroxyl group, used in similar applications but with different reactivity.
Uniqueness: 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde is unique due to its combination of hexamethyl and trimethylsilyl groups, which confer distinct steric and electronic properties. These properties make it particularly useful in radical reactions and as a precursor for various advanced materials.
Eigenschaften
CAS-Nummer |
112044-12-9 |
|---|---|
Molekularformel |
C10H28OSi4 |
Molekulargewicht |
276.67 g/mol |
IUPAC-Name |
tris(trimethylsilyl)silylformaldehyde |
InChI |
InChI=1S/C10H28OSi4/c1-12(2,3)15(10-11,13(4,5)6)14(7,8)9/h10H,1-9H3 |
InChI-Schlüssel |
FVCNHDHPUUUOHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C=O)([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)









